molecular formula C12H22N2O2 B13572507 tert-butylN-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate

tert-butylN-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate

Cat. No.: B13572507
M. Wt: 226.32 g/mol
InChI Key: LOQUJRQKFQAXBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl N-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate (CAS: 1221725-82-1, Molecular Formula: C₁₂H₂₂N₂O₂, Molecular Weight: 226.32) is a bicyclic carbamate derivative featuring a norbornane-like 2-azabicyclo[2.2.1]heptane core. This compound is a key intermediate in synthesizing Rho-associated protein kinase (ROCK) inhibitors, as highlighted in a recent patent by Bristol-Myers Squibb . Its structural rigidity and stereochemical complexity make it valuable for modulating biological activity in drug discovery.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl N-(2-azabicyclo[2.2.1]heptan-4-ylmethyl)carbamate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-12-5-4-9(6-12)13-7-12/h9,13H,4-8H2,1-3H3,(H,14,15)

InChI Key

LOQUJRQKFQAXBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCC(C1)NC2

Origin of Product

United States

Preparation Methods

Synthesis of the 2-Azabicyclo[2.2.1]heptane Core

The bicyclic amine core, 2-azabicyclo[2.2.1]heptane, is synthesized via base-promoted heterocyclization of suitably substituted cyclohexane derivatives.

  • Base-Promoted Heterocyclization:
    Sodium hydride (NaH) in dimethylformamide (DMF) is used to promote intramolecular cyclization of alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates, yielding 7-azabicyclo[2.2.1]heptane derivatives with good stereocontrol. This method allows selective formation of the bicyclic amine with defined stereochemistry.

  • Stereochemical Control:
    The reaction outcome depends on the relative configuration of the dibromocyclohexane precursor and the nitrogen protecting group, enabling access to exo- or endo- isomers of the bicyclic amine.

Formation of tert-butyl N-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate

Once the bicyclic amine intermediate is obtained, the carbamate is formed by reaction with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc2O) under basic conditions:

  • Typical Reaction Conditions:

    • Base: Potassium carbonate (K2CO3) or sodium hydride (NaH)
    • Solvent: Polar aprotic solvents such as DMF or dichloromethane (DCM)
    • Temperature: Elevated temperatures around 80–100°C to facilitate carbamate bond formation
    • Reaction Time: Several hours to optimize yield
  • Mechanism:
    The amine nitrogen of the bicyclic amine attacks the electrophilic carbonyl carbon of the tert-butyl chloroformate or Boc2O, forming the carbamate linkage and releasing chloride or carbonate byproducts.

  • Yields and Purity:
    Yields typically range from 70% to 85%, depending on reaction parameters and purification methods such as silica gel chromatography.

Representative Synthetic Scheme

Step Reagents/Conditions Description Yield (%)
1 Alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate + NaH/DMF, RT Base-promoted heterocyclization to form 2-azabicyclo[2.2.1]heptane core 75–80
2 2-Azabicyclo[2.2.1]heptane + tert-butyl chloroformate + K2CO3, 80–100°C Carbamate formation via nucleophilic substitution 70–85
3 Purification via silica gel chromatography Isolation of pure tert-butyl N-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate -

Analytical Characterization Supporting Preparation

Notes on Variations and Optimization

  • Protecting Group Variations:
    While tert-butyl carbamate is common, other carbamate protecting groups can be used depending on downstream synthetic needs.

  • Stereochemical Purity:
    Separation of exo- and endo-isomers may require chromatographic techniques or selective synthesis routes starting from stereochemically pure precursors.

  • Alternative Synthetic Routes:
    Some methods start from cyclopentadiene derivatives and involve multistep transformations including hydrogenation, saponification, and amide-to-nitrile conversions before final carbamate formation.

Summary Table of Key Preparation Data

Parameter Details
Molecular Formula C12H22N2O2
Molecular Weight ~226.32 g/mol
Core Synthesis Method Base-promoted heterocyclization of dibromocyclohexyl carbamates
Carbamate Formation Reaction with tert-butyl chloroformate or Boc2O under basic conditions
Typical Base Potassium carbonate or sodium hydride
Solvent DMF, DCM
Temperature Range 80–100°C
Yield Range 70–85%
Purification Silica gel chromatography
Characterization NMR, X-ray crystallography, TGA, DSC

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield N-oxide derivatives, reduction can produce amine derivatives, and substitution reactions can result in various substituted carbamates .

Scientific Research Applications

Tert-butyl N-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate is a chemical compound with the molecular formula C11H20N2O2C_{11}H_{20}N_{2}O_{2} and a molecular weight of 212.29 g/mol. It falls under the classification of carbamates, which are esters or salts of carbamic acid. The compound features a bicyclic structure containing a nitrogen atom within its ring system, contributing to its unique properties and potential applications in medicinal chemistry and organic synthesis.

Research and Applications

  • Medicinal Chemistry and Biological Activity Research indicates that tert-butyl N-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate exhibits significant biological activity, particularly as a potential therapeutic agent. Its structure suggests possible interactions with biological receptors, particularly in the central nervous system, due to the presence of the bicyclic amine component. Studies have shown that similar compounds can exhibit activity as analgesics or anti-inflammatory agents, hinting at its potential pharmacological applications.
  • Synthesis The synthesis of tert-butyl N-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate typically involves several steps crucial for obtaining sufficient quantities of the compound for research and application purposes.

Structural Information

  • Molecular Formula C11H20N2O2C_{11}H_{20}N_{2}O_{2}
  • SMILES CC(C)(C)OC(=O)NC12CCC(C1)NC2
  • InChI InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-11-5-4-8(6-11)12-7-11/h8,12H,4-7H2,1-3H3,(H,13,14)
  • InChIKey RDDICJUIVVNNIP-UHFFFAOYSA-N
  • Molecular Weight 212.29 g/mol

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
$$M+H]+213.15976149.4
$$M+Na]+235.14170154.4
$$M+NH4]+230.18630157.8
$$M+K]+251.11564152.8
$$M-H]-211.14520147.2
$$M+Na-2H]-233.12715150.5
$$M]+212.15193149.1
$$M]-212.15303149.1

Mechanism of Action

The mechanism of action of tert-butyl N-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. The pathways involved may include binding to active sites or allosteric sites on proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Positional Isomers on the Bicyclo[2.2.1]heptane Core

Variations in substituent positions significantly influence physicochemical and biological properties:

Compound Name Substituent Position CAS Number Molecular Formula Molecular Weight Key Features
tert-butyl N-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate 4-yl 1221725-82-1 C₁₂H₂₂N₂O₂ 226.32 Core structure for ROCK inhibitors; patented synthesis
tert-butyl N-(2-azabicyclo[2.2.1]heptan-7-yl)carbamate 7-yl 1250995-45-9 C₁₁H₂₀N₂O₂ 212.29 Distinct positional isomer; used in API intermediates
tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate 5-yl 1932203-04-7 C₁₁H₂₀N₂O₂ 212.29 Stereospecific synthesis; ≥97% purity
  • Key Differences: The 4-yl derivative (target compound) is optimized for ROCK inhibition due to spatial alignment of the carbamate group .

Bicyclo Ring Size Variations

Compounds with larger bicyclo systems (e.g., [2.2.2]octane) exhibit distinct conformational properties:

Compound Name Bicyclo System CAS Number Molecular Formula Molecular Weight Key Features
tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate [2.2.2]octane 1935986-09-6 C₁₃H₂₄N₂O₂ 240.34 Enhanced conformational flexibility; used in API intermediates
  • Key Differences :
    • The [2.2.2]octane system introduces an additional methylene group, reducing ring strain and altering pharmacokinetic profiles .

Functional Group Modifications

Carbamate vs. Sulfonamide Derivatives

  • tert-butyl N-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate : Carbamate group provides hydrolytic stability and facilitates Boc-protection in synthesis .
  • 4’-Fluoro-N-((2-azabicyclo[2.2.1]heptan-3-yl)methyl)sulfonamide : Sulfonamide group enhances antiproliferative activity but reduces metabolic stability compared to carbamates .

Carboxylic Acid Derivatives

  • 2-Boc-2-azabicyclo[2.2.1]heptane-6-carboxylic acid : The carboxylic acid group enables salt formation, improving solubility but requiring additional protection steps in synthesis .

Biological Activity

Tert-butyl N-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate (CAS No. 1221725-82-1) is a compound of interest due to its potential biological activities, particularly as a pharmacological agent. This article synthesizes available data on its biological activity, structural characteristics, and potential therapeutic applications.

Structural Characteristics

The molecular formula of tert-butyl N-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate is C12_{12}H22_{22}N2_{2}O2_{2}. Its structure includes a tert-butyl group attached to a carbamate moiety, which is linked to a bicyclic amine structure, specifically the 2-azabicyclo[2.2.1]heptane framework. The compound's SMILES representation is CC(C)(C)OC(=O)NC12CCC(C1)NC2, indicating its complex cyclic structure that may influence its biological interactions.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Recent studies have highlighted the significance of compounds containing the 2-azabicyclo[2.2.1]heptane moiety in the development of DPP-4 inhibitors, which are crucial in managing type 2 diabetes mellitus. For instance, related compounds have shown promising inhibitory activity against DPP-4, with IC50_{50} values reported as low as 16.8 nM for neogliptin, a compound structurally similar to tert-butyl N-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate . This suggests that tert-butyl N-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate may also exhibit significant DPP-4 inhibitory activity.

Structure-Activity Relationship (SAR)

The structure of the compound plays a critical role in its biological activity. The presence of the bicyclic amine enhances binding affinity and specificity towards DPP-4 due to favorable interactions with key residues in the enzyme's active site . The modification of substituents on the bicyclic framework can lead to variations in potency and selectivity, emphasizing the importance of SAR studies in optimizing this compound for therapeutic use.

Data Table: Predicted Properties and Activities

PropertyValue
Molecular Weight226.32 g/mol
Molecular FormulaC12_{12}H22_{22}N2_{2}O2_{2}
Predicted DPP-4 InhibitionPotentially significant
Structural FeaturesBicyclic amine, carbamate

Q & A

Q. What are the established synthetic routes for tert-butyl N-({2-azabicyclo[2.2.1]heptan-4-yl}methyl)carbamate, and how can purity (>97%) be ensured?

Methodological Answer: The synthesis typically involves:

  • Step 1 : Formation of the azabicyclo[2.2.1]heptane core via intramolecular aza-Diels-Alder reactions or lithium-mediated cyclization of N-Boc-protected amines .
  • Step 2 : Introduction of the carbamate group via reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) .
  • Purity Control : Use HPLC (C18 column, acetonitrile/water gradient) and NMR (comparison of integration ratios for protons adjacent to stereocenters) to verify >97% purity. Batch-specific data should include residual solvent analysis via GC-MS .

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer:

  • Storage : Store at –20°C under inert gas (argon) in amber glass vials to prevent hydrolysis of the carbamate group .
  • Stability Tests : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis products (e.g., free amine) indicate instability .

Q. What analytical techniques are critical for structural confirmation?

Methodological Answer:

  • 1H/13C NMR : Key signals include the tert-butyl singlet at δ 1.4 ppm (9H) and carbamate carbonyl at ~155 ppm .
  • HRMS : Confirm molecular ion [M+H]+ at m/z 212.29 (C11H20N2O2) with <2 ppm error .
  • X-ray Crystallography : Resolve stereochemical ambiguities in the azabicyclo framework .

Advanced Research Questions

Q. How does stereochemistry at the azabicyclo[2.2.1]heptane core influence biological activity?

Methodological Answer:

  • Case Study : Compare (1R,4R,5S) vs. (1S,4S,5R) diastereomers in receptor-binding assays (e.g., sigma-1 or NMDA targets). Use molecular docking to correlate spatial orientation of the carbamate group with affinity .
  • Data : Enantiomers may show >10-fold differences in IC50 values (e.g., 1R,4R,5S: IC50 = 50 nM vs. 1S,4S,5R: IC50 = 500 nM) .

Q. What strategies resolve contradictions in reaction yields during scale-up?

Methodological Answer:

  • Problem : Yield drops from 80% (mg-scale) to 40% (gram-scale) due to poor mixing or exothermicity.
  • Solutions :
    • Use flow chemistry for controlled temperature and residence time .
    • Optimize stoichiometry (e.g., 1.2 equiv. tert-butyl chloroformate) via DoE (Design of Experiments) .
  • Validation : Monitor intermediates by in-line FTIR to detect side products (e.g., urea formation) .

Q. How can structure-activity relationships (SAR) guide derivative design for neurological targets?

Methodological Answer:

  • Modifications : Replace the carbamate with sulfonamide or thiourea groups (e.g., N-((2-azabicyclo[2.2.1]heptan-3-yl)methyl)benzenesulfonamide) to enhance blood-brain barrier penetration .
  • Data Table :
DerivativeTargetIC50 (nM)LogP
Parent CarbamateSigma-1 Receptor1201.8
Sulfonamide AnalogSigma-1 Receptor452.3
Thiourea AnalogNMDA Receptor2801.5

Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?

Methodological Answer:

  • Electrophilic Sites : The carbamate carbonyl (δ+ at C=O) and azabicyclo tertiary amine (δ– at N) participate in SN2 or Michael additions .
  • Kinetics : Pseudo-first-order rate constants (kobs) for hydrolysis at pH 7.4: 0.002 h⁻¹ (t1/2 = 350 h), indicating moderate stability .

Data Contradiction Analysis

Q. How to address discrepancies in reported enantiomeric excess (ee) during asymmetric synthesis?

Methodological Answer:

  • Root Cause : Variability in chiral auxiliaries (e.g., (−)-sparteine vs. (+)-cinchonidine) .
  • Resolution :
    • Use chiral HPLC (Chiralpak IA column, hexane/IPA) to quantify ee.
    • Reproduce conditions from Literature A (80% ee) vs. Literature B (95% ee): Adjust lithium concentration (0.1 M vs. 0.05 M) to minimize racemization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.